molecular formula C13H8N2O3 B12423170 4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic Acid

4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic Acid

Cat. No.: B12423170
M. Wt: 240.21 g/mol
InChI Key: YZRSIMPDMZRLJK-UHFFFAOYSA-N
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Description

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid, commonly known as 1,4-DPCA, is a potent inhibitor of prolyl-4-hydroxylase. This enzyme plays a crucial role in the hydroxylation of proline residues in collagen, which is essential for the stability and function of collagen fibers. 1,4-DPCA has been extensively studied for its ability to inhibit collagen hydroxylation and stabilize hypoxia-inducible factor 1-alpha (HIF-1α) protein, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-DPCA can be synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to form the phenanthroline core structure. The carboxylic acid group is then introduced through subsequent reactions. The exact reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of 1,4-DPCA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-DPCA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced forms of 1,4-DPCA .

Scientific Research Applications

1,4-DPCA has a wide range of scientific research applications, including:

Mechanism of Action

1,4-DPCA exerts its effects by inhibiting prolyl-4-hydroxylase, an enzyme responsible for hydroxylating proline residues in collagen. This inhibition prevents the hydroxylation of collagen, leading to the stabilization of HIF-1α protein. HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. By stabilizing HIF-1α, 1,4-DPCA promotes the expression of these genes, which can have various physiological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1,4-DPCA

1,4-DPCA is unique due to its specific chemical structure, which allows for selective inhibition of prolyl-4-hydroxylase. This selectivity makes it a valuable tool in research for studying the role of HIF-1α and collagen hydroxylation in various biological processes. Additionally, its ability to stabilize HIF-1α under normoxic conditions sets it apart from other similar compounds .

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

4-oxo-4aH-1,10-phenanthroline-3-carboxylic acid

InChI

InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6,8H,(H,17,18)

InChI Key

YZRSIMPDMZRLJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=C(C(=O)C3C=C2)C(=O)O)N=C1

Origin of Product

United States

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